An In-depth Technical Guide to (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery
This guide provides a comprehensive technical overview of (S)-3-(methoxymethyl)pyrrolidine hydrochloride (CAS Number: 1421050-43-2), a valuable chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore its synthesis, discuss its applications in medicinal chemistry, and provide essential safety and handling information.
Chemical Identity and Properties
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride is a chiral cyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a stereocenter and a methoxymethyl substituent at the 3-position of the pyrrolidine ring provides a unique three-dimensional structure that is crucial for its application in the development of targeted therapeutics.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1421050-43-2 | [1] |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | >97% (typical) | [1] |
| Related CAS Numbers | (R)-enantiomer: 955400-18-7, Racemate: 136725-50-3 |
The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2][3] Its conformational flexibility and ability to present substituents in a well-defined spatial orientation make it an ideal framework for designing molecules that can interact with biological targets with high affinity and selectivity. The incorporation of a chiral center, as seen in the (S)-enantiomer of 3-(methoxymethyl)pyrrolidine, further enhances its utility, allowing for the development of stereospecific drugs with improved therapeutic indices and reduced off-target effects.
Synthesis of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride
The synthesis of (S)-3-(methoxymethyl)pyrrolrolidine hydrochloride typically involves a multi-step process starting from a readily available chiral precursor. A common and logical synthetic strategy begins with (S)-3-hydroxypyrrolidine, which can be prepared via several patented methods.[1][4] The subsequent steps involve protection of the amine, O-methylation of the hydroxyl group, and finally, deprotection and salt formation.
General Synthetic Pathway
Caption: Proposed synthetic pathway for (S)-3-(methoxymethyl)pyrrolidine hydrochloride.
Experimental Protocols (Exemplary)
The following protocols are illustrative and based on general procedures for similar chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
This initial step protects the secondary amine of the pyrrolidine ring to prevent side reactions in the subsequent methylation step.
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Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)2O, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a mixture of water and tetrahydrofuran).
-
Procedure:
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Dissolve (S)-3-hydroxypyrrolidine in the chosen solvent.
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Add the base to the solution.
-
Slowly add a solution of (Boc)2O in the same solvent at a controlled temperature (typically 0 °C to room temperature).
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Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and other water-soluble impurities.
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypyrrolidine.
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Step 2: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine
The hydroxyl group is converted to a methoxy group in this key step. The use of a strong base is necessary to deprotonate the alcohol.
-
Materials: (S)-N-Boc-3-hydroxypyrrolidine, a strong base (e.g., sodium hydride (NaH)), a methylating agent (e.g., methyl iodide (CH3I)), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Procedure:
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for a period to ensure complete deprotonation.
-
Slowly add methyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate to yield (S)-N-Boc-3-(methoxymethyl)pyrrolidine.
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Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Materials: (S)-N-Boc-3-(methoxymethyl)pyrrolidine, a strong acid (e.g., hydrochloric acid (HCl) in a suitable solvent like dioxane, diethyl ether, or methanol).
-
Procedure:
-
Dissolve (S)-N-Boc-3-(methoxymethyl)pyrrolidine in the chosen solvent.
-
Add a solution of HCl (e.g., 4M in dioxane or a saturated solution in diethyl ether) to the mixture.
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Stir the reaction at room temperature. The deprotection is often accompanied by the precipitation of the hydrochloride salt.
-
Monitor the reaction for the disappearance of the starting material.
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If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or trituration.
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Applications in Drug Discovery and Development
The (S)-3-(methoxymethyl)pyrrolidine hydrochloride scaffold is a valuable component in the design of novel therapeutic agents across various disease areas. Its structural features can impart desirable pharmacological properties, including improved potency, selectivity, and pharmacokinetic profiles.
While specific drugs containing this exact moiety are not prominently in the public domain, the broader class of 3-substituted pyrrolidines has been extensively explored in medicinal chemistry. These derivatives have shown promise as:
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Muscarinic Receptor Antagonists: For the treatment of conditions associated with altered smooth muscle motility, such as overactive bladder.[5]
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Antibacterial Agents: As components of novel antibiotics targeting bacterial cell wall synthesis or other essential processes.
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Antiviral Agents: Incorporated into molecules designed to inhibit viral replication.[2]
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Central Nervous System (CNS) Agents: The pyrrolidine scaffold is present in drugs targeting various CNS disorders.
The methoxymethyl group at the 3-position can influence a molecule's properties in several ways:
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Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
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Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation than a free hydroxyl group.
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Target Binding: The size and electronic properties of the methoxymethyl group can be critical for optimal interactions within the binding pocket of a biological target.
Spectroscopic Characterization
The structural confirmation of (S)-3-(methoxymethyl)pyrrolidine hydrochloride and its intermediates is typically achieved using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons, a singlet for the methoxy group protons (~3.3 ppm), and signals for the methylene protons of the methoxymethyl group. The hydrochloride salt will show a broad signal for the N-H proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrolidine ring, the methoxy carbon (~59 ppm), and the methylene carbon of the methoxymethyl group. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C6H13NO) at m/z 116.1. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the hydrochloride salt), C-H stretching, and C-O stretching of the ether linkage. |
Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used for analysis. Data for the racemic and (R)-enantiomer of 3-methoxypyrrolidine hydrochloride can serve as a useful reference.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-(methoxymethyl)pyrrolidine hydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
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Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Based on data for the free base, 3-(methoxymethyl)pyrrolidine, the compound may be a flammable liquid and vapor, and may cause skin and eye irritation or damage, as well as respiratory irritation.[6]
Conclusion
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride is a strategically important chiral building block in modern drug discovery. Its unique structural features and the versatility of the pyrrolidine scaffold make it a valuable tool for medicinal chemists aiming to develop novel therapeutics with enhanced efficacy and safety profiles. A solid understanding of its synthesis, properties, and potential applications is crucial for leveraging its full potential in the development of next-generation medicines.
References
-
AccelaChem. (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride. Available at: [Link]
- Google Patents. US5096890A - Pyrrolidine derivatives.
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
- Google Patents. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
PubChem. 3-(Methoxymethyl)pyrrolidine. Available at: [Link]
-
PubChem. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. Available at: [Link]
- Google Patents. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
Sources
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
